1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
This would typically include the compound’s IUPAC name, any common names, and its role or use in industry or research.
Synthesis Analysis
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This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would detail the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This would include the compound’s melting and boiling points, solubility, density, and other physical properties, as well as its chemical stability and reactivity.Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in the field of organic chemistry has focused on the steric protection and metalation of ureas with sterically protected carbonyl groups, including piperidine derivatives. These methods are essential for the development of complex organic molecules and have applications in medicinal chemistry and material science. The study by Hassel and Seebach (1978) highlights methods for the cleavage of sterically blocked carbonyl compounds, which could be applicable to a wide range of organic synthesis processes (Hassel & Seebach, 1978).
Pharmacological Applications
The compound's derivatives have been explored for their potential as inhibitors of the human and murine soluble epoxide hydrolase (sEH), a critical enzyme involved in inflammatory processes. The study by Rose et al. (2010) demonstrates that certain 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors significantly improve pharmacokinetic parameters and reduce hyperalgesia in vivo, indicating their potential for treating inflammatory pain (Rose et al., 2010).
Neuroinflammation and Imaging
The application of urea derivatives extends into the realm of neurology, where specific compounds have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This approach aids in the study of neuroinflammation and the contribution of microglia to neurological disorders. The work by Horti et al. (2019) on [11C]CPPC demonstrates the potential of such compounds in noninvasively imaging microglial activity in vivo, offering insights into neuroinflammatory processes in diseases like Alzheimer's and Parkinson's (Horti et al., 2019).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)15-2-1-3-16(10-15)24-18(27)23-11-13-4-7-25(8-5-13)17(26)14-6-9-28-12-14/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCWGMKEJXDPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea |
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